(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13783307

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | (4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1 |

| Standard InChI Key | QHDYXGFBKSWSIR-AWEZNQCLSA-N |

| Isomeric SMILES | C1[C@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |

| SMILES | C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |

| Canonical SMILES | C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

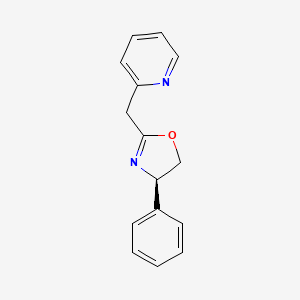

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (C₁₅H₁₄N₂O) consists of a 4,5-dihydrooxazole ring fused to a phenyl group at the 4-position and a pyridin-2-ylmethyl moiety at the 2-position (Figure 1) . The (R)-configuration at the 4-position induces chirality, critical for its stereoselective interactions in catalytic systems .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O | |

| Molecular Weight | 238.28 g/mol | |

| IUPAC Name | (4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

| SMILES | C1C@HC3=CC=CC=C3 | |

| CAS Number | 233256-44-5 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclocondensation of (R)-2-amino-1-phenylpropanol with pyridine-2-carbaldehyde derivatives under acidic conditions (Scheme 1). A reported protocol yields the product via:

-

Formation of the oxazole ring: Reaction of the amino alcohol with a carbonyl source (e.g., triphosgene) to generate the oxazoline intermediate.

-

Functionalization: Introduction of the pyridinylmethyl group via nucleophilic substitution or Grignard addition.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | HCl (anhydrous) | 65–78% |

| Temperature | 80–100°C | |

| Solvent | Toluene |

Chirality Control

The (R)-configuration is preserved using chiral pool synthesis or asymmetric catalysis. Enantiomeric excess (>90% ee) is achievable via resolution with tartaric acid derivatives.

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole functions as a PHOX-type ligand in Pd-catalyzed asymmetric allylic alkylation (AAA). Key applications include:

-

Construction of Quaternary Stereocenters: The ligand enables enantioselective alkylation of cyclic ketones with allylic carbonates, achieving up to 99% ee (Scheme 2) .

-

Decarboxylative Protonation: Pd/PHOX systems facilitate decarboxylative protonation of β-keto-allyl esters, yielding α-alkylated ketones with 92% ee .

Table 3: Catalytic Performance in AAA

| Substrate | Product | ee (%) | Yield (%) |

|---|---|---|---|

| Cyclohexanone derivative | α-Alkylated ketone | 99 | 89 |

| β-Keto-allyl ester | Carbazolone | 92 | 95 |

Mechanistic Insights

The ligand’s pyridine nitrogen and oxazole oxygen coordinate Pd(0), stabilizing the π-allyl intermediate (Figure 2). Steric effects from the phenyl group enforce facial selectivity, dictating the attack trajectory of nucleophiles .

Future Directions and Challenges

Expanding Catalytic Utility

-

C–H Functionalization: Adapting the ligand for enantioselective C–H activation in arenes.

-

Photoredox Catalysis: Exploring dual Pd/photoredox systems for radical-involved transformations.

Biomedical Exploration

-

Target Identification: High-throughput screening against kinase libraries.

-

In Vivo Toxicity: Assessing pharmacokinetics and organ-specific toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume